Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Electronic Effects
- 2-Methyl group : Electron-donating methyl at position 2 increases electron density at adjacent positions, potentially enhancing electrophilic substitution reactivity compared to unsubstituted benzofurans.
- 5-Substituent : The electron-withdrawing carbonyl group in the side chain counterbalances the methyl’s donating effects, creating a push-pull electronic system.
Steric Considerations
- Propan-2-yl ester : Bulkier than methyl esters (e.g., methyl 6-(diethylamino)benzofuran-2-carboxylate), this group may hinder rotation and reduce solubility in polar solvents.
Properties
IUPAC Name |
propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-6-20(7-2)17(21)11-23-14-8-9-16-15(10-14)18(13(5)25-16)19(22)24-12(3)4/h8-10,12H,6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWNIQWGFRRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzofuran ring may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and inferred properties of the target compound and its analogs:
Key Findings from Structural Analysis
Ester Group Influence: The propan-2-yl ester in the target compound and ’s analog introduces steric bulk compared to the ethyl () or methyl () esters. This may slow hydrolysis rates, enhancing stability in physiological conditions .
Substituent Effects at C5: The diethylamino-oxoethoxy group in the target compound offers both hydrogen-bond acceptor (oxo) and donor (amide N-H) sites, unlike the methoxy-oxopropan-2-yloxy group (), which is less polar . Amino-oxoethoxy () and bromo () substituents alter electronic profiles, affecting reactivity. For example, bromo groups may facilitate cross-coupling reactions .
Core Modifications: 2-tert-butyl () vs. Methylsulfinyl () introduces chirality and redox sensitivity, which could be leveraged in drug design .
Biological Activity
Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H25NO, with a molecular weight of 295.41 g/mol. The compound features a benzofuran core, which is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that benzofuran derivatives can modulate neurotransmitter systems, particularly in the central nervous system (CNS). The diethylamino group may enhance lipophilicity, facilitating blood-brain barrier penetration and increasing neuroactivity.
Biological Activities
1. Antimicrobial Activity
Studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran Derivative A | Staphylococcus aureus | 32 µg/mL |
| Benzofuran Derivative B | Escherichia coli | 16 µg/mL |
| Propan-2-yl 5-[2-(diethylamino)... | Candida albicans | 64 µg/mL |
2. Anticancer Properties
Research has indicated that benzofuran derivatives possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The compound's ability to interact with cellular signaling pathways makes it a candidate for further investigation in cancer therapy.
Case Study:
A study published in a peer-reviewed journal evaluated the anticancer effects of a related benzofuran compound in vitro against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential therapeutic applications.
3. Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on similar benzofuran derivatives have indicated low toxicity levels in vitro, with minimal adverse effects on normal cell lines. However, comprehensive in vivo studies are necessary to establish safety in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzofuran-3-carboxylate derivatives like Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate?
- Methodological Answer : A common approach involves [3,3]-sigmatropic rearrangement/aromatization strategies. For example, NaH in THF can activate phenolic hydroxyl groups for substitution reactions, enabling the introduction of alkoxy or carbamate substituents (as seen in benzofuran analogs) . Purification typically employs column chromatography with ethyl acetate/hexane gradients to isolate intermediates .
Q. How can researchers optimize the purification of this compound given its structural complexity?
- Methodological Answer : Reverse-phase HPLC with C18 columns and methanol/water mobile phases is effective for separating polar impurities. For intermediates, silica gel chromatography using ethyl acetate (Rf ≈ 0.65) is recommended . Crystallization from benzene or chloroform may yield single crystals for structural validation .
Q. What spectroscopic techniques are essential for characterizing the diethylamino and benzofuran moieties?
- Methodological Answer :
- NMR : ¹H NMR resolves methoxy (δ 3.2–3.8 ppm), benzofuran aromatic protons (δ 6.5–7.5 ppm), and diethylamino methyl/methylene groups (δ 1.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–175 ppm) and ether (C-O, δ 60–70 ppm) functionalities.
- FT-IR : Key stretches include C=O (1720–1680 cm⁻¹), C-O (1250–1150 cm⁻¹), and N-H (if present, 3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents (e.g., diethylaminoethoxy groups)?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. For benzofuran derivatives, intermolecular hydrogen bonds (e.g., O–H⋯O) stabilize centrosymmetric dimers, with planarity deviations <0.005 Å . Refinement using riding models (e.g., C–H = 0.95–0.98 Å) ensures accurate bond-length validation .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Fukui indices identify reactive sites, such as the benzofuran C3 carboxylate or diethylaminoethoxy oxygen .
Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For example:
- Replace the diethylamino group with dimethylamino or morpholino to test hydrogen-bonding effects.
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What analytical protocols mitigate interference from structurally similar impurities during quantification?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) and methanol/water elution achieves >90% recovery. LC-MS/MS with deuterated internal standards (e.g., triclosan-d₃) enhances specificity .
Critical Analysis of Contradictions
- Synthetic Routes : uses NaH/THF for benzofuran functionalization, while employs KOH/MeOH for ester hydrolysis. These methods are complementary but require pH optimization to avoid side reactions (e.g., over-hydrolysis).
- Crystallography : Planar benzofuran cores are consistently reported , but substituent orientation (e.g., diethylaminoethoxy) may vary with solvent polarity during crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
